molecular formula C18H22N4O4S B2787040 N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2034471-53-7

N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2787040
CAS RN: 2034471-53-7
M. Wt: 390.46
InChI Key: SRBGPLRLJXWHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a benzenesulfonamide moiety, and dimethylamino groups . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .


Chemical Reactions Analysis

Piperidines and their derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

a. Substituted Piperidines:

b. Spiropiperidines:
c. Condensed Piperidines:
d. Piperidinones:

Conclusion

The piperidine scaffold remains a valuable resource for medicinal chemists. Its diverse applications underscore its importance in drug discovery and therapeutic innovation. Novice researchers can explore these avenues, while experienced scientists continue to refine piperidine-based drug candidates . If you need further details or have additional questions, feel free to ask! 😊

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the biological activity of this compound and its potential applications in pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the modulation of biomarkers of signaling through PKB .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). The binding of PKB to PI(3,4,5)P3 promotes the activation of the kinase by phosphorylation . The compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation and survival .

Pharmacokinetics

Modifications to the structure of these compounds, such as variation of the linker group between the piperidine and the lipophilic substituent, have resulted in potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice . This suggests that the compound could have potential as an antitumor agent.

properties

IUPAC Name

N,N-dimethyl-4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-11-3-4-15(12-22)26-17-9-10-19-13-20-17/h5-10,13,15H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBGPLRLJXWHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.